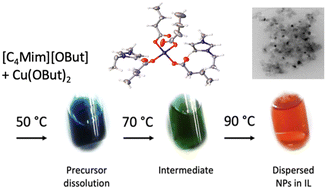Tuneable-by-design copper oxide nanoparticles in ionic liquid nanofluids†
Nanoscale Pub Date: 2023-10-16 DOI: 10.1039/D3NR04159J
Abstract
In this study, copper oxide nanoparticles (CuO-NPs) were synthesised in an ionic liquid, [C2MIm][CnHnCO2], and the respective copper(II) carboxylate precursors. Heating the solution to 120 °C caused a colour change from blue to red, indicating a change in copper salt coordination and nanoparticle formation. Crystallography and UV-Vis spectroscopy were used to monitor the transition upon temperature changes. The particle formation was characterised using TEM and SWAXS analyses. The results showed that different anion chain lengths led to different particle sizes. When using copper(II) acetate precursors, the transformation resulted in CuO(I,II) clusters (<1 nm), depending on the imidazolium-based cation used. However, using a copper(II) octanoate precursor, small CuO-NPs in the range of 10–25 nm were formed, while larger CuO-NPs were obtained using a copper(II) butanoate precursor in the range of 10–61 nm.


Recommended Literature
- [1] Facile electrochemical deposition of Cu7Te4 thin films with visible-light driven photocatalytic activity and thermoelectric performance
- [2] Synthesis of substituted exo-glucals via a modified Julia olefination and identification as selective β-glucosidase inhibitors†
- [3] A new soft dielectric silicone elastomer matrix with high mechanical integrity and low losses†
- [4] Structural and thermodynamic basis of interaction of the putative anticancer agent chelerythrine with single, double and triple-stranded RNAs†
- [5] From helicate to infinite coordination polymer: crystal and molecular structures of silver(I) complexes of readily prepared di-Schiff bases
- [6] A perspective on the evolution and journey of different types of lithium-ion capacitors: mechanisms, energy-power balance, applicability, and commercialization
- [7] Competitive or sequential reaction of an electrophilic terminal phosphinidene metal(0) complex with allyl halides? [2+1]-cycloaddition vs. C–X bond insertion†
- [8] A flow reactor process for the synthesis of peptides utilizing immobilized reagents, scavengers and catch and release protocols†
- [9] Molecular salts of propranolol with dicarboxylic acids: diversity of stoichiometry, supramolecular structures and physicochemical properties†
- [10] In vivo investigation of brain and systemic ketobemidonemetabolism










